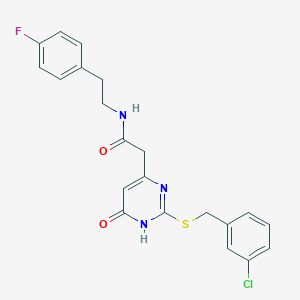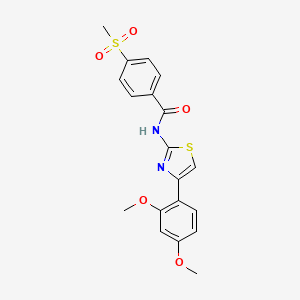
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as DMXB-A, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the family of benzamide compounds and has been shown to have promising effects on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Several studies have focused on the design, synthesis, and evaluation of thiazole derivatives with benzamide groups for their anticancer activity. For instance, Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similarly, Tiwari et al. (2017) reported on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which showed promising anticancer activity against several human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antimicrobial and Antifungal Action
Chawla (2016) explored thiazole derivatives for their antimicrobial activity, finding that compounds with phenyl ring substitutions demonstrated significant antimicrobial and antifungal activities. This suggests a potential application of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).
Electrophysiological Activity
Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, finding several compounds with activity comparable to sematilide, a selective class III agent. This points to the potential use of thiazole derivatives in treating cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) conducted a reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole derivatives, for their in vitro antimalarial activity. Some synthesized sulfonamides showed promising antimalarial activity, and a molecular docking study revealed their potential as COVID-19 drugs (Fahim & Ismael, 2021).
Solar Cell Performance Improvement
Chu et al. (2011) studied the impact of solvent interaction and aggregation on the morphology of polycarbazole-based solar cells, demonstrating a method to improve photovoltaic performance through fine-tuning of the morphology, leading to an increase in power conversion efficiency (Chu, Alem, Tsang, Tse, Wakim, Lu, Dennler, Waller, Gaudiana, & Tao, 2011).
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-13-6-9-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVZPYXOLVOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
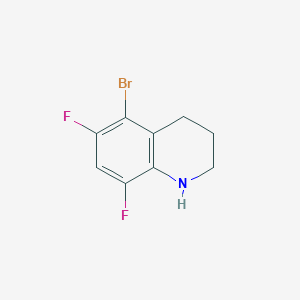

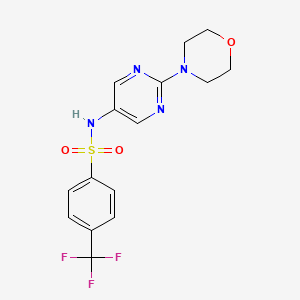

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)
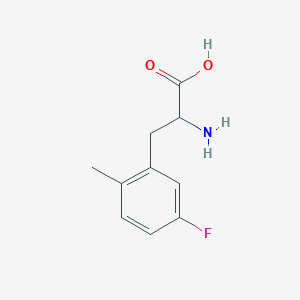


![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)
![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2664809.png)
![Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2664810.png)
